
4-(3-Methyl-4-(isopropyl)phenyl)-1-(4-pyridinecarboxyl)thiosemicarbazide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “4-(3-Methyl-4-(isopropyl)phenyl)-1-(4-pyridinecarboxyl)thiosemicarbazide” appears to be a complex organic molecule. It contains a pyridine ring, which is a basic six-membered ring with one nitrogen atom, and a phenyl group, which is a six-membered aromatic ring (benzene) minus one hydrogen atom. The term “thiosemicarbazide” suggests the presence of a functional group composed of a thiourea (an organic compound with the formula SC(NH2)2) attached to a carbonyl group.
Synthesis Analysis
Without specific literature or experimental data, it’s challenging to provide a detailed synthesis analysis for this compound. Generally, the synthesis of such compounds involves multi-step organic reactions, each requiring specific reagents and conditions.Molecular Structure Analysis
The molecular structure of this compound would be determined by the arrangement of its atoms and the bonds between them. Unfortunately, without specific data or a known compound to reference, it’s difficult to provide an accurate molecular structure analysis.Chemical Reactions Analysis
The chemical reactions involving this compound would depend on its exact molecular structure and the conditions under which the reactions are carried out. Pyridine rings, phenyl groups, and thiosemicarbazide units can all participate in various chemical reactions, but predicting the outcomes of these reactions requires detailed knowledge of the compound’s structure and the reaction conditions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound (such as melting point, boiling point, solubility, etc.) would be determined by its molecular structure. However, without specific data, it’s challenging to provide an accurate analysis of these properties.Wissenschaftliche Forschungsanwendungen
Antimicrobial and Antifungal Activities
Thiosemicarbazides and their derivatives are well-documented for their antimicrobial properties. For example, the synthesis of 1,2,4-triazoles, their Mannich and Schiff bases from thiosemicarbazide derivatives, showed good to moderate antimicrobial activity against various pathogens (Bayrak et al., 2009). Another study focused on the synthesis and reactions of thiosemicarbazides as antihypertensive α-blocking agents, indicating their potential in medicinal chemistry (Abdel-Wahab et al., 2008).
Antitubercular and Anticancer Activities
Compounds containing the thiosemicarbazide moiety have been evaluated for their antitubercular and anticancer activities. For instance, 2-Methoxy-5-methylphenyl Thiosemicarbazide showed notable activity against Mycobacterium tuberculosis and in anticancer assays (Hirpara et al., 2003). This suggests that derivatives of thiosemicarbazide could have potential applications in developing new antitubercular and anticancer drugs.
Corrosion Inhibition
Some thiosemicarbazide derivatives have been studied for their role in corrosion inhibition, particularly in protecting metals from corrosion in acidic environments. For example, pyridine Schiff base derivatives have demonstrated effectiveness in inhibiting mild steel corrosion in hydrochloric acid, indicating their potential application in industrial processes (Meng et al., 2017).
Antioxidant Properties and Enzyme Inhibition
Novel derivatives of thiosemicarbazide and 1,2,4‐triazole have been synthesized and evaluated for their biological activities, including antioxidant properties and inhibition of enzymes such as carbonic anhydrase and acetylcholinesterase. This indicates their potential application in the development of new therapeutic agents (Bulut et al., 2018).
Safety And Hazards
The safety and hazards associated with this compound would depend on its physical and chemical properties. Some general precautions should be taken while handling it, such as avoiding inhalation or contact with skin and eyes. It’s also important to use it in a well-ventilated area and to dispose of it properly.
Zukünftige Richtungen
The future directions for research on this compound would depend on its properties and potential applications. It could be studied for its potential uses in various fields, such as medicine, materials science, or chemical synthesis.
Please note that this is a general analysis based on the limited information available and the known properties of similar compounds. For a more accurate and detailed analysis, specific experimental data and peer-reviewed research would be needed. Always follow safety guidelines when handling chemicals. If you’re planning to synthesize or work with this compound, please consult with a qualified professional or refer to a reliable source.
Eigenschaften
IUPAC Name |
1-(3-methyl-4-propan-2-ylphenyl)-3-(pyridine-4-carbonylamino)thiourea |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H20N4OS/c1-11(2)15-5-4-14(10-12(15)3)19-17(23)21-20-16(22)13-6-8-18-9-7-13/h4-11H,1-3H3,(H,20,22)(H2,19,21,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OLGDOTPIQVJUER-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)NC(=S)NNC(=O)C2=CC=NC=C2)C(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H20N4OS |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
328.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(3-Methyl-4-propan-2-ylphenyl)-3-(pyridine-4-carbonylamino)thiourea | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

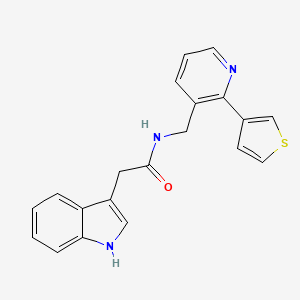
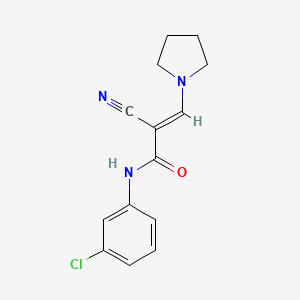
![N-[2-Amino-2-(4-propan-2-ylphenyl)ethyl]-2,1-benzothiazole-3-carboxamide;hydrochloride](/img/structure/B2821586.png)
![N-(4-Ethoxyphenyl)-4-[(6-methylpyrimidin-4-yl)amino]piperidine-1-carboxamide](/img/structure/B2821587.png)
![3-(furan-2-ylmethyl)-2-(((4-methoxy-3,5-dimethylpyridin-2-yl)methyl)thio)pyrido[3',2':4,5]thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B2821588.png)
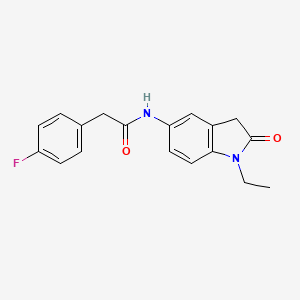
![8-{[4-(2,5-dimethylphenyl)piperazin-1-yl]carbonyl}-3-(2-fluorophenyl)[1,2,3]triazolo[1,5-a]quinazolin-5(4H)-one](/img/no-structure.png)
![8-(3-chloro-2-methylphenyl)-1,7-dimethyl-3-(2-morpholinoethyl)-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2821592.png)
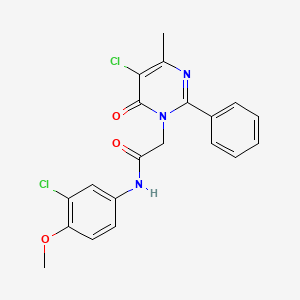
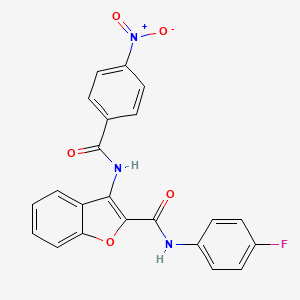
![N-[4-(4-ethylphenyl)-1,3-thiazol-2-yl]-2-fluorobenzamide](/img/structure/B2821596.png)
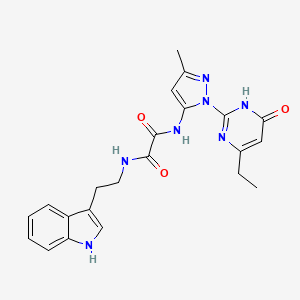
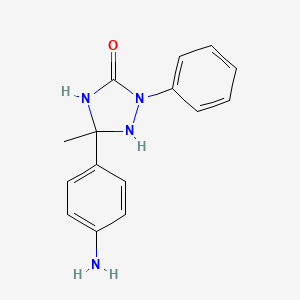
![Ethyl 5-(benzo[d][1,3]dioxol-5-ylmethyl)-2-(cyclopropanecarboxamido)-4-methylthiophene-3-carboxylate](/img/structure/B2821605.png)